molecular formula C11H8Cl2N2O B1217055 Diclomezine CAS No. 62865-36-5

Diclomezine

Cat. No. B1217055
CAS RN: 62865-36-5
M. Wt: 255.1 g/mol
InChI Key: UWQMKVBQKFHLCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrogen-containing heterocycles, which Diclomezine may belong to or be related to, involves processes such as aqueous N-heterocyclization of primary amines and hydrazines with dihalides. These reactions can be efficiently carried out under microwave irradiation in an alkaline aqueous medium, providing a greener, one-pot approach to a variety of heterocycles including azetidines, pyrrolidines, and piperidines among others (Ju & Varma, 2006).

Molecular Structure Analysis

For this compound and similar compounds, the molecular structure is often elucidated through methods such as X-ray crystallography. For example, the synthesis and structural determination of related compounds like 2-(2-pyridyl)iminotetrahydro-1,3-thiazine have been carried out, highlighting the coordination behavior and equilibrium studies of these compounds with metal ions in aqueous solutions (Bernalte-García et al., 2004).

Chemical Reactions and Properties

The chemical properties of this compound-related compounds include their reactivity in cycloaddition reactions, such as the [3+3] cycloaddition of azides with in situ formed azaoxyallyl cations, providing a pathway to synthesize 1,2,3,4-tetrazines under mild conditions. Such reactions highlight the potential for constructing biologically relevant frameworks with good yields (Xu et al., 2018).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and thermal stability, are crucial for their handling and application in various fields. These properties are often determined as part of the synthesis and characterization process but are not detailed in the provided references.

Chemical Properties Analysis

Chemical properties, including reactivity, stability under various conditions, and interactions with other chemical species, are fundamental aspects of compounds like this compound. The cyclocondensation reactions and the formation of heterocyclic compounds from organonitriles and hydrazines, as demonstrated in the synthesis of 1,2,4-triazoles, are examples of the chemical behavior of these compounds (Cheng et al., 2007).

Scientific Research Applications

Antimicrobial Activity

Diclomezine has been identified for its antimicrobial activity. A medicinal chemistry study highlighted the importance of the pyridazine ring in this compound for its antimicrobial effects, as alterations to this structure resulted in a loss of activity. This indicates this compound's potential in pharmaceutical applications targeting microbial infections (Maes, 2007).

Cancer Research

Several derivatives of this compound, such as 4-demethylpenclomedine, have shown significant antitumor activities. These derivatives have been tested against various human tumor xenografts and leukemia cell lines, demonstrating the potential of this compound and its derivatives in cancer treatment research (Struck et al., 2001).

Ecotoxicology

This compound's impact on the environment has been a subject of ecotoxicological studies. Research indicates that this compound residues in the environment could have adverse effects on soil invertebrates. This highlights the importance of understanding and mitigating the environmental impact of this compound in pharmaceutical and agricultural uses (Chen et al., 2015).

Chemoselective Cycloaddition Reactions

This compound has been utilized in chemoselective cycloaddition reactions to create biologically relevant scaffolds. These chemical processes are essential for developing new pharmaceuticals and other compounds with significant biological activities (Wang et al., 2015).

Safety and Hazards

Diclomezine is highly toxic to mammals . It is recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The global Diclomezine market is projected to grow in the future . It is used in various applications such as cereals & grains, fruits & vegetables, turf & ornamental, oilseeds & pulses . The market is expected to grow at a certain CAGR during the forecast period .

Biochemical Analysis

Biochemical Properties

Diclomezine plays a significant role in biochemical reactions by inhibiting the formation of septum and mycelial growth in fungi. It interacts with various enzymes and proteins involved in fungal cell wall synthesis. Specifically, this compound targets enzymes responsible for chitin and glucan synthesis, disrupting the structural integrity of the fungal cell wall. This interaction leads to the inhibition of fungal growth and proliferation .

Cellular Effects

This compound exerts its effects on various types of cells, particularly fungal cells. It influences cell function by disrupting cell signaling pathways and gene expression related to cell wall synthesis. The compound interferes with the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. Additionally, this compound affects cellular metabolism by inhibiting key metabolic pathways involved in energy production and nutrient assimilation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to enzymes involved in chitin and glucan synthesis, inhibiting their activity and preventing the formation of a functional cell wall. This enzyme inhibition leads to the accumulation of incomplete cell wall components, triggering a stress response in the fungal cell. The compound also affects gene expression by downregulating genes involved in cell wall synthesis and upregulating stress response genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, maintaining its fungicidal activity for extended periods. It undergoes degradation when exposed to environmental factors such as light and temperature. Long-term studies have shown that this compound can have persistent effects on cellular function, leading to prolonged inhibition of fungal growth even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve optimal fungicidal activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites are further processed through phase II metabolic reactions, including glucuronidation and sulfation, facilitating their excretion from the body. This compound also affects metabolic flux by inhibiting key enzymes involved in fungal metabolism, leading to reduced energy production and nutrient assimilation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through carrier-mediated pathways. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound accumulates in fungal cells, where it exerts its fungicidal effects. In mammalian cells, this compound is distributed to various tissues, including the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the fungal cell wall and membrane. The compound is directed to these compartments through targeting signals and post-translational modifications. In fungal cells, this compound accumulates at the site of cell wall synthesis, where it inhibits the activity of key enzymes. This subcellular localization is crucial for its fungicidal activity, as it ensures that the compound reaches its target sites within the cell .

properties

IUPAC Name

3-(3,5-dichloro-4-methylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQMKVBQKFHLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058146
Record name Diclomezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62865-36-5
Record name Diclomezine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62865-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclomezine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062865365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclomezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLOMEZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB23N8AVX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 1.52 g (0.005 mole) of 6-(3,5-dichloro-4-methylphenyl)-4-methylthio-4,5-dihydro-3(2H)-pyridazinone, prepared as described in Example 1(d), in 30 ml of 1N aqueous sodium hydroxide was refluxed for 1 hour. The reaction mixture was allowed to cool and then acidified by adding concentrated hydrochloric acid, whilst water-cooling. The crystals which precipitated were collected by filtration, thoroughly washed with water and then dried to give 1.2 g (yield 94%) of the desired 6-(3,5-dichloro-4-methylphenyl)-3(2H)pyridazinone, melting at 254°-258° C.
Name
6-(3,5-dichloro-4-methylphenyl)-4-methylthio-4,5-dihydro-3(2H)-pyridazinone
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.48 g (0.005 mole) of 2-chloro-4-(3,5-dichloro-4-methylphenyl)-4-oxobutyric acid, prepared as described in step (a) above, were dissolved in a solution of 0.68 g (0.01 mole) of hydrazine hydrochloride in 15 ml of ethanol and 2 ml of water; the solution was then heated under reflux for 3 hours, after which it was cooled. The solvent was then distilled off and 20 ml of water were added to the residue. The mixture was stirred and the resulting crystals were collected by filtration, washed successively with water and with a small amount of diethyl ether and then dried, giving 0.85 g (yield 66.7%) of the desired 6-(3,5-dichloro-4-methylphenyl)-3(2H)pyridazinone, having the same properties as the product obtained in the preceding Examples.
Name
2-chloro-4-(3,5-dichloro-4-methylphenyl)-4-oxobutyric acid
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1.53 g (0.005 mole) of methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate were added to 4 ml of acetic acid and the mixture was heated to form a solution, to which was then added 0.275 g (0.0055 mole) of hydrazine monohydrate. The mixture was heated under reflux for 3 hours and then cooled, after which it was diluted with 40 ml of water and stirred. The resulting crystals were collected by filtration, washed successively with water and with a small amount of ethyl acetate and then air-dried, to give 1.1 g (yield 86.2%) of the desired 6-(3,5-dichloro-4-methylphenyl)-3(2H)pyridazinone, having properties the same as those of the preceding Examples.
Name
methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.275 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 3.05 g (0.01 mole) of methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate, 0.6 g (0.012 mole) of hydrazine monohydrate and 30 ml of methanol was heated under reflux for 3.5 hours. 1.1 ml of concentrated hydrochloric acid was then added to the mixture, after which it was again heated under reflux for a further 6 hours. At the end of this time, the solvent was distilled off and the residue was washed, in turn, with water and with a small amount of diethyl ether, after which it was dried to give 1.80 g of the desired product. The washings were extracted with ethyl acetate and the extract was dried over anhydrous sodium sulphate, after which the organic solvent was distilled off. The residue was washed in turn with benzene and with diethyl ether, to give a further 0.11 g of the desired product. The total yield of 6-(3,5-dichloro-4-methylphenyl)-3(2H)pyridazinone was 1.91 g (74.9%) and the properties of the product were identical with those of the products of Examples 1(d), 2 and 3.
Name
methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 6.06 g (0.02 mole) of 6-(3,5-dichloro-4-methylphenyl)-4-methylthio-4,5-dihydro-3(2H)pyridazinone, prepared as described in Example 1(d), 20 ml of water and 5.2 ml of concentrated hydrochloric acid was heated under reflux for 2 hours. The mixture was then cooled and the resulting crystals were collected by filtration, air-dried, washed with a small amount of ethyl acetate and again air-dried, to give 4.59 g (yield 90%) of the desired 6-(3,5-dichloro-4-methylphenyl)-3(2H)pyridazinone, melting at 254°-258° C.
Name
6-(3,5-dichloro-4-methylphenyl)-4-methylthio-4,5-dihydro-3(2H)pyridazinone
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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